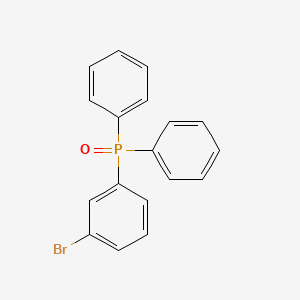

(3-Bromophenyl)diphenylphosphine oxide

Beschreibung

Historical Development and Discovery

The development of this compound emerged from the broader evolution of organophosphorus chemistry, which has its roots in the systematic exploration of phosphine oxide derivatives throughout the twentieth century. While specific historical documentation of this particular compound's discovery is limited in current literature, its synthesis represents part of the continuous advancement in creating functionalized phosphine oxides for specialized applications.

The systematic study of organophosphine compounds began with the fundamental work on phosphine itself, leading to the development of primary, secondary, and tertiary phosphines classified according to the number of organic substituents. The oxidation of these phosphines to their corresponding oxides became a crucial area of research, as these compounds demonstrated enhanced stability and unique reactivity patterns compared to their parent phosphines.

The introduction of halogenated derivatives, particularly brominated variants like this compound, represented a significant advancement in the field. These compounds offered enhanced reactivity due to the presence of the bromine substituent, which could participate in various substitution reactions while maintaining the characteristic properties of the phosphine oxide functionality.

Contemporary synthetic methodologies for producing this compound have evolved to include sophisticated approaches such as quaternization reactions followed by Wittig-type transformations, demonstrating the compound's integration into modern synthetic organic chemistry. These developments reflect the growing recognition of brominated phosphine oxides as valuable synthetic intermediates and functional materials.

Significance in Organophosphorus Chemistry

This compound occupies a notable position within organophosphorus chemistry due to its dual functionality combining the robust phosphine oxide group with the reactive bromine substituent. This combination provides unique opportunities for further chemical modification and incorporation into complex molecular architectures.

The compound's significance extends to its role in medicinal chemistry applications, where phosphine oxides have been recognized as valuable structural motifs despite being underrepresented in current drug discovery projects. Research has demonstrated that phosphine oxides exhibit highly polar characteristics leading to enhanced solubility and metabolic stability, properties that make them attractive for pharmaceutical development.

In materials science, this compound has found applications in the synthesis of phosphorescent organic light-emitting diodes, where the phosphine oxide functionality contributes to the photophysical properties essential for efficient light emission. This application highlights the compound's role in advancing optoelectronic technologies and demonstrates the practical utility of specialized organophosphorus compounds.

The compound also serves as a crucial intermediate in synthetic chemistry, particularly in the preparation of more complex phosphine oxide derivatives. The bromine substituent provides a handle for further functionalization through various coupling reactions, including palladium-catalyzed processes that have become standard in modern organic synthesis.

Research has shown that brominated phosphine oxides like this compound can undergo substitution reactions where the bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, expanding the synthetic utility of these compounds considerably. This versatility has made this compound a valuable building block in the construction of diverse molecular structures.

Structural Features and Classification

This compound exhibits a characteristic tertiary phosphine oxide structure with the phosphorus atom at the center bonded to three phenyl groups, one of which bears a bromine substituent in the meta position. The systematic name 1-bromo-3-diphenylphosphorylbenzene reflects this structural arrangement, emphasizing the positioning of the bromine atom relative to the phosphorus-containing substituent.

The molecular structure can be represented by the canonical SMILES notation: C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br, which clearly delineates the connectivity pattern and the meta-brominated phenyl ring. The International Chemical Identifier key GZZLAPUQZCXKKT-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure.

The phosphorus-oxygen double bond in this compound represents one of the most characteristic features of phosphine oxides. This bond exhibits highly polar character and can be described as having characteristics between a double and triple bond due to the involvement of multiple electron pairs in the bonding interaction. The phosphorus atom adopts a tetrahedral geometry with the oxygen atom occupying one of the tetrahedral positions.

The presence of the bromine substituent in the meta position of one phenyl ring creates an asymmetric environment around the phosphorus center, potentially influencing the compound's reactivity and physical properties. This positional isomerism distinguishes it from its ortho and para-brominated analogs, providing unique reactivity patterns and applications.

Position in the Broader Context of Phosphine Oxide Chemistry

Within the expansive field of phosphine oxide chemistry, this compound represents a specialized class of functionalized tertiary phosphine oxides that bridge fundamental organophosphorus chemistry with practical applications in materials science and synthetic chemistry.

Phosphine oxides as a class are characterized by their exceptional stability compared to their parent phosphines, resistance to oxidation under ambient conditions, and ability to serve as ligands in coordination chemistry. The parent compound diphenylphosphine oxide, with formula (C6H5)2P(O)H, serves as a foundational structure from which derivatives like this compound are conceptually derived.

The compound fits within the broader classification system of organophosphorus compounds, which includes phosphates, phosphonates, phosphinates, and phosphine oxides arranged in order of decreasing basicity. As a phosphine oxide with only one oxygen atom directly bonded to phosphorus, this compound exhibits the highest basicity among organophosphorus extractants, making it particularly effective for coordination with metal centers.

| Compound Class | General Formula | Relative Basicity | Coordination Strength |

|---|---|---|---|

| Phosphates | (RO)3P(O) | Lowest | Weakest |

| Phosphonates | (RO)2P(O)R' | Low | Weak |

| Phosphinates | (RO)P(O)R'2 | Moderate | Moderate |

| Phosphine Oxides | P(O)R'3 | Highest | Strongest |

Recent advances in organophosphorus catalysis have highlighted the potential for phosphine oxides to serve as catalytic species rather than merely as waste products from synthetic processes. The development of methods to convert triphenylphosphine oxide waste into valuable organophosphorus compounds represents a significant advancement in sustainable chemistry practices.

The unique position of this compound in this landscape stems from its dual functionality, combining the coordination properties of phosphine oxides with the synthetic versatility provided by the bromine substituent. This combination has led to its investigation in various synthetic methodologies, including quaternization reactions and Wittig-type chemistry, demonstrating its value as both a synthetic target and a building block for more complex structures.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-diphenylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrOP/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZLAPUQZCXKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-04-1 | |

| Record name | (3-Bromophenyl)diphenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Mechanism and Process

- Aryltriphenylphosphonium bromides undergo alkaline hydrolysis under reflux with sodium hydroxide.

- The reaction proceeds via nucleophilic attack by hydroxide ion forming a hydroxyphosphorane intermediate.

- Subsequent deprotonation and fragmentation yield aryldiphenylphosphine oxides and triphenylphosphine oxide as byproducts.

- The selectivity depends on the electronic and steric effects of substituents on the aryl ring.

Specifics for (3-Bromophenyl) Substituent

- Electron-withdrawing groups like bromine at the meta position influence the yield and selectivity.

- Meta-substituents such as bromine tend to favor formation of aryldiphenylphosphine oxides, but yields vary depending on reaction conditions.

Reported Yields and Conditions

| Substrate (Aryltriphenylphosphonium Salt) | Reaction Conditions | Yield of Aryldiphenylphosphine Oxide (%) | Notes |

|---|---|---|---|

| (3-Bromophenyl)triphenylphosphonium bromide | Reflux in 3 M NaOH, overnight | Moderate to high (varies 48–90%) | Electron-withdrawing meta-substituent effect observed |

Note: The exact yield for (3-Bromophenyl) derivative is context-dependent and requires optimization of reflux time and base concentration.

Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reaction

Step 1: Quaternization

- Methyldiphenylphosphine or benzyldiphenylphosphine reacts with 3-bromobenzene derivatives.

- This reaction is catalyzed by nickel bromide (NiBr₂) or can be metal-free with longer reaction times.

- The quaternary phosphonium salts are formed in yields ranging from 48% to 90%.

Step 2: Wittig Reaction

- The quaternary phosphonium salts undergo Wittig reaction with aldehydes (e.g., furan-2-carbaldehyde).

- This step produces the aryldiphenylphosphine oxide and an olefin byproduct.

- The method offers a metal-free, two-step synthesis route with good functional group tolerance.

Advantages

- Applicable to aryl bromides with various substituents including electron-withdrawing and electron-donating groups.

- Avoids harsh conditions of alkaline hydrolysis.

- Provides access to phosphine oxides difficult to synthesize by other methods.

Representative Data Table for Quaternization

| Aryl Bromide Substrate | Catalyst | Reaction Time | Yield of Phosphonium Salt (%) | Notes |

|---|---|---|---|---|

| 3-Bromobenzene derivative | NiBr₂ (6 mol%) | 5 hours | 75–90 | Metal-free possible with longer time |

| 3-Bromobenzene derivative | None | 8–20 hours | 73–86 | Metal-free condition |

Transition Metal-Catalyzed Coupling (Hirao Reaction)

- Diphenylphosphine oxide couples with aryl bromides under palladium or nickel catalysis.

- This method is well-established but can be limited by catalyst cost and sensitivity to functional groups.

- It is less commonly used specifically for (3-Bromophenyl)diphenylphosphine oxide compared to the quaternization–Wittig method.

Oxidation of Aryldiphenylphosphines

- Aryldiphenylphosphines can be oxidized to the corresponding phosphine oxides using oxidants like hydrogen peroxide.

- Requires prior synthesis of the phosphine precursor.

- This method is straightforward but depends on availability of the phosphine.

Reaction of Phosphinyl Chlorides with Grignard Reagents

- Diphenylphosphinyl chloride reacts with aryl Grignard reagents to yield aryldiphenylphosphine oxides.

- This approach requires preparation of sensitive intermediates and careful control of reaction conditions.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkaline Hydrolysis of Aryltriphenylphosphonium Salts | NaOH reflux, aryltriphenylphosphonium salt | 48–90 | Simple, metal-free | Sensitive to substituent effects |

| Quaternization + Wittig Reaction | Methyldiphenylphosphine + 3-bromobenzene, NiBr₂ catalyst, aldehyde, DBU base | 27–90 | Metal-free possible, functional group tolerance | Multi-step, olefin byproduct |

| Transition Metal-Catalyzed Coupling (Hirao) | Pd or Ni catalyst, diphenylphosphine oxide, aryl bromide | Moderate to High | Well-established, direct coupling | Catalyst cost, sensitivity |

| Oxidation of Aryldiphenylphosphines | Oxidants like H₂O₂ | High | Straightforward oxidation | Requires phosphine precursor |

| Reaction with Grignard Reagents | Diphenylphosphinyl chloride + aryl Grignard | Moderate to High | Direct synthesis | Sensitive intermediates, moisture sensitive |

Detailed Research Findings and Notes

- The quaternization–Wittig method provides a versatile route to synthesize this compound with good yields and functional group tolerance, including electron-withdrawing bromine substituents.

- Alkaline hydrolysis is a classical method but may produce competing side products depending on substituent position and electronic effects.

- Nickel-catalyzed quaternization can be replaced by metal-free conditions at the expense of longer reaction times.

- Wittig reaction conditions using DBU base and acetonitrile solvent are effective for converting phosphonium salts to phosphine oxides.

- The ligand-coupling mechanism in alkaline hydrolysis explains formation of byproducts and is influenced by substituent effects on the aryl ring.

- The choice of aldehyde in the Wittig step affects the ease of byproduct separation; furan-2-carbaldehyde is preferred for its low boiling olefin byproduct.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromophenyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides.

Reduction: It can be reduced back to (3-bromophenyl)diphenylphosphine under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of higher oxidation state phosphine oxides.

Reduction: Regeneration of (3-bromophenyl)diphenylphosphine.

Substitution: Formation of substituted phosphine oxides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(3-Bromophenyl)diphenylphosphine oxide is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in synthetic organic chemistry .

Reactivity and Functionalization

The bromine atom on the phenyl ring provides a reactive site for further functionalization, allowing researchers to introduce diverse functional groups into target molecules. This property is exploited in various synthetic strategies, although specific examples involving this compound are still emerging in the literature .

Coordination Chemistry

Ligand in Catalysis

The phosphine oxide group (P=O) allows this compound to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are essential for catalyzing reactions such as hydroformylation, hydrogenation, and cross-coupling . While research specifically targeting this compound as a catalyst ligand is limited, its structural similarities to other known ligands suggest promising potential.

Material Science

Applications in Organic Electronics

Given its aromatic structure and phosphine oxide functionality, this compound may be employed in the development of advanced materials for organic electronics. Its role in creating phosphorescent compounds that efficiently emit light when excited positions it as a candidate for use in OLEDs and other optoelectronic devices .

Biological Applications

Biochemical Assays and Therapeutic Potential

Research has begun to explore the use of this compound in biochemical assays and its potential therapeutic applications. Its interactions with biological molecules may yield insights into new therapeutic pathways; however, this area remains underexplored .

Wirkmechanismus

The mechanism of action of (3-Bromophenyl)diphenylphosphine oxide involves its ability to participate in various chemical reactions due to the presence of the phosphine oxide group. This group can interact with different molecular targets and pathways, facilitating reactions such as oxidation and substitution .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2-Bromo vs. 3-Bromo Substitution

The position of the bromine atom on the phenyl ring significantly influences reactivity and applications:

Key Differences :

Substituent Variations: Methyl vs. Phenyl Groups

Replacing phenyl groups with methyl or other substituents alters solubility and reactivity:

Key Differences :

Core Structure Modifications: Ethynyl, Carbazole, and Silane Derivatives

Modifying the phosphine oxide core structure expands application scope:

| Compound | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|

| Diphenyl(phenylethynyl)phosphine oxide | 324.33 | Ethynyl group enhances conjugation; used in OLEDs and catalysis | |

| 3,6-Bis(diphenylphosphinyl)-9-phenylcarbazole | 698.67 | Carbazole core improves thermal stability and electron transport in organic electronics | |

| Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide | 542.65 | Silane group increases hydrophobicity; applied in hydrophobic coatings |

Key Differences :

- Electronic Properties : Ethynyl groups extend π-conjugation, improving charge transport in optoelectronic devices .

- Thermal Stability : Carbazole derivatives (e.g., 698.67 g/mol) exhibit superior thermal stability (>300°C decomposition) .

Key Differences :

Biologische Aktivität

(3-Bromophenyl)diphenylphosphine oxide is a phosphine oxide compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and data tables.

- Molecular Formula : C18H14BrOP

- Molecular Weight : 357.187 g/mol

- CAS Number : 10212-04-1

- Melting Point : 95°C

- Appearance : White crystalline powder

Synthesis

The synthesis of this compound typically involves the reaction of brominated phenyl compounds with diphenylphosphine oxide. Various methodologies have been employed to enhance yield and selectivity, including palladium-catalyzed reactions and the use of different solvents and bases.

Example Reaction Conditions:

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 3-Bromophenyl nonaflate + Diphenylphosphine oxide | 90°C, NaI as additive | 57% |

Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Key areas of activity include:

- Antitumor Activity : Preliminary studies indicate that phosphine oxides can inhibit cancer cell proliferation. The compound's structure allows it to interact with cellular pathways associated with tumor growth.

- Antimicrobial Properties : Research suggests that phosphine oxides possess antibacterial properties, potentially acting against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Some studies have shown that compounds similar to this compound can reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological contexts:

- Case Study 1 : A study investigated the compound's effect on human cancer cell lines, revealing significant apoptosis induction at specific concentrations.

- Case Study 2 : Another study focused on its antimicrobial activity against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) that indicates potential for development into an antibiotic agent.

The biological activity of this compound is believed to involve several mechanisms:

- Radical Scavenging : The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to cellular damage and inflammation.

- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression or bacterial metabolism, thus exerting its antitumor and antimicrobial effects.

Research Findings

Recent literature has provided insights into the structure-activity relationship (SAR) of phosphine oxides, including this compound. The following table summarizes some key findings from recent studies:

Q & A

Q. How can researchers optimize Ni-catalyzed P–C coupling reactions to synthesize (3-bromophenyl)diphenylphosphine oxide?

Answer: The synthesis involves coupling bromobenzene derivatives (e.g., 3-bromophenyl bromide) with diphenylphosphine oxide (DPPO) under NiX₂ catalysis. Key parameters include:

- Catalyst selection : NiCl₂ (10 mol%) in acetonitrile with Cs₂CO₃ as a base .

- Microwave (MW) irradiation : Reduces reaction time and improves yield compared to conventional heating .

- Stoichiometry : A 1.5:1 molar ratio of DPPO to aryl halide maximizes coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates .

Validate purity via HPLC (≥98.5%) and characterize using ³¹P NMR (δ ~21–28 ppm for oxidized phosphine species) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- ³¹P NMR : Distinguishes oxidized (δ 28.48 ppm) and reduced phosphine species (δ -40.39 ppm) .

- X-ray crystallography : Resolves steric effects of the 3-bromophenyl group on molecular geometry .

- HPLC : Confirms purity (≥98.5%) and monitors reaction progress .

- TWCCS (Travelling Wave Collision Cross Section) : Validates molecular conformation via SYNAPT XS mass spectrometry (accuracy within 2% of reference values) .

Q. What role does this compound play in hydrogen-transfer reactions?

Answer: DPPO derivatives act as hydrogen donors in deuterium labeling experiments. For example:

- In catalytic deoxygenation, DPPO transfers hydrogen to intermediates, confirmed by deuterium incorporation (77% D) when using deuterated reagents .

- Mechanistic studies suggest phosphorus-centered radicals mediate hydrogen transfer, which can be probed via EPR spectroscopy .

Advanced Research Questions

Q. How do computational methods elucidate the electronic structure of this compound complexes?

Answer:

- Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) for P–C and P=O bonds, predicting reactivity in catalytic cycles .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in crystal structures .

- NMR Shielding Calculations : Correlates ³¹P chemical shifts with electron density at phosphorus, validated against experimental data .

Q. What mechanistic insights explain contradictions in catalytic activity between NiCl₂ and NiBr₂ in P–C coupling?

Answer:

- Halide Effects : NiBr₂ exhibits higher Lewis acidity, accelerating oxidative addition of aryl halides but may form stable Ni–Br intermediates that slow transmetalation .

- Solvent Coordination : Acetonitrile stabilizes Ni(II) intermediates, while bromide ions compete for coordination sites, reducing catalytic turnover .

- Kinetic Studies : Use stopped-flow IR to monitor intermediate formation rates under varying halide conditions .

Q. How can hydrogen-bonding interactions of this compound enhance material properties?

Answer:

- Fluoride Sensing : The P=O group engages in hydrogen bonding with F⁻, inducing redshifted emission in coordination polymers. Optimize sensitivity by tuning substituent electronegativity .

- Polymer Stabilization : Phosphine oxide moieties improve thermal stability in polymers via P=O⋯H–N interactions. Characterize using TGA and dynamic mechanical analysis (DMA) .

Q. What strategies mitigate steric hindrance in multicomponent reactions involving this compound?

Answer:

- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces steric aggregation in three-component condensations (e.g., with amines and orthoformates) .

- Bulky Additives : Use 4,4′-dimethyl-2,2′-bipyridine to prevent phosphine oxide dimerization during Cu-catalyzed couplings .

- Solvent Screening : Low-polarity solvents (e.g., chloroform) minimize steric clashes in MW-assisted cycloadditions .

Q. How do 4f orbitals influence covalent bonding in lanthanide complexes with this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.